5-Isothiocyanatohexanoic acid

説明

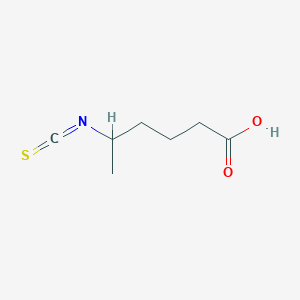

5-Isothiocyanatohexanoic acid is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) attached to a hexanoic acid chain. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

特性

分子式 |

C7H11NO2S |

|---|---|

分子量 |

173.24 g/mol |

IUPAC名 |

5-isothiocyanatohexanoic acid |

InChI |

InChI=1S/C7H11NO2S/c1-6(8-5-11)3-2-4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |

InChIキー |

HCVHOWVTFWEVFT-UHFFFAOYSA-N |

正規SMILES |

CC(CCCC(=O)O)N=C=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

5-Isothiocyanatohexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with thiophosgene to yield the isothiocyanate product.

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method is more sustainable and avoids the use of highly toxic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of benign solvents and optimized purification techniques, such as column chromatography, are also employed to ensure high purity and yield of the product .

化学反応の分析

Synthetic Pathways for Aliphatic Isothiocyanates

The synthesis of 5-ITC-Hex likely follows established methods for aliphatic isothiocyanates. Key steps include:

-

Dithiocarbamate Intermediate Formation : Reaction of primary amines (e.g., 5-aminohexanoic acid) with CS₂ in the presence of a base (e.g., Et₃N) to form dithiocarbamates .

-

Desulfurization : Use of desulfurating agents like DMT/NMM/TsO⁻ under microwave irradiation (90°C, 3 min) converts dithiocarbamates to isothiocyanates efficiently (89% yield) .

Reaction Conditions:

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Dithiocarbamate | CS₂ (3 equiv), Et₃N (3 equiv), rt | Intermediate formation |

| Desulfurization | DMT/NMM/TsO⁻ (1.3 equiv), 90°C, 3 min | 89% yield for aliphatic ITCs |

Nucleophilic Addition Reactions

Isothiocyanates react with nucleophiles (e.g., amines, thiols). For 5-ITC-Hex, expected reactions include:

-

With Amino Acids/Peptides : Formation of thiourea derivatives via nucleophilic attack on the isothiocyanate group. For example, allyl isothiocyanate reacts with alanine/glycine to form N-allylthiocarbamoyl (ATC) derivatives, which cyclize to 3-allyl-2-thiohydantoins under acidic/alkaline conditions .

-

pH-Dependent Kinetics : Reaction rates increase with pH (controlled by amino group pKa and steric effects) .

Example Reaction Pathway:

text5-ITC-Hex + H₂N-R → NH₂-C(=S)-NH-R + COOH-(CH₂)₄-CH₂

(R = amino acid/peptide residue)

Stability and Degradation

Isothiocyanates are susceptible to hydrolysis and nucleophilic attack by water:

-

Hydrolysis : In aqueous solutions (pH 6–10), decomposition occurs via reaction with OH⁻/H₃O⁺. Allyl isothiocyanate degrades faster at higher pH, forming thioureas and CS₂ .

-

Competing Pathways : At pH 10, amino acid/peptide addition dominates over hydrolysis .

Challenges and Research Gaps

-

Limited Direct Studies : No specific data on 5-ITC-Hex were found; insights are extrapolated from allyl isothiocyanate and synthetic methods .

-

Stability Optimization : pH and temperature effects on 5-ITC-Hex shelf life require empirical validation.

Key Data Table: Comparative Reactivity of Aliphatic Isothiocyanates

科学的研究の応用

5-Isothiocyanatohexanoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Isothiocyanatohexanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through the modification of cysteine residues in proteins, which can alter their function and signaling pathways .

類似化合物との比較

Similar Compounds

Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.

Benzyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.

Phenethyl Isothiocyanate: Also found in cruciferous vegetables, known for its chemopreventive effects.

Uniqueness

5-Isothiocyanatohexanoic acid is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the properties of a hexanoic acid chain.

Q & A

Basic: What are the recommended synthesis protocols for 5-Isothiocyanatohexanoic acid to ensure high purity and yield?

Methodological Answer:

Synthesis typically involves reacting hexanoic acid derivatives with thiocyanate reagents under controlled conditions. A validated protocol includes:

- Step 1: React 5-aminohexanoic acid with thiophosgene (or alternative isothiocyanate precursors) in a polar aprotic solvent (e.g., DMF) at 0–5°C .

- Step 2: Monitor reaction progress via TLC (30% EtOAc/hexane) and acidify with 1N HCl to precipitate the product.

- Step 3: Purify via recrystallization (aqueous ethanol) and confirm purity via HPLC or NMR (>95% purity) .

Critical Considerations: Maintain inert atmospheres to prevent oxidation and optimize stoichiometry to minimize byproducts.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR: Confirm the isothiocyanate (-N=C=S) stretch at 2050–2150 cm⁻¹ and carboxylic acid (-COOH) at 2500–3300 cm⁻¹ .

- NMR (¹H/¹³C): Identify α-protons adjacent to the isothiocyanate group (δ 3.5–4.0 ppm) and carboxylic carbon (δ ~170 ppm) .

- HPLC-MS: Quantify purity and detect trace impurities using reverse-phase C18 columns with ESI-MS for mass validation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry to evaluate electrophilicity at the isothiocyanate group. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets .

- Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys predict viable reaction pathways and competing side reactions (e.g., hydrolysis to thiourea derivatives) .

Data Interpretation: Compare computed activation energies with experimental kinetic data to validate models .

Advanced: What experimental strategies mitigate instability of this compound under varying pH and temperature?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH) and monitor via HPLC. The compound degrades rapidly above pH 7 due to hydrolysis .

- Stabilization Methods: Store in anhydrous solvents (e.g., DMSO) at –20°C under argon. Add radical scavengers (e.g., BHT) to suppress oxidative decomposition .

Advanced: How should researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?

Methodological Answer:

- Step 1: Replicate experiments under identical conditions to rule out procedural errors .

- Step 2: Employ hyphenated techniques (e.g., LC-NMR) to isolate and characterize intermediate species or degradation products .

- Step 3: Validate computational models by adjusting solvent parameters (e.g., dielectric constant) in simulations to match experimental environments .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to limit inhalation exposure; monitor airborne concentrations with real-time sensors .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can cross-reactivity of the isothiocyanate group be minimized during derivatization reactions?

Methodological Answer:

- Selective Protection: Temporarily protect the carboxylic acid group using tert-butyl esters before functionalizing the isothiocyanate moiety .

- Solvent Optimization: Use non-nucleophilic solvents (e.g., THF) and low temperatures (–10°C) to suppress unwanted side reactions .

Advanced: What analytical workflows quantify this compound in biological matrices (e.g., plasma, tissue)?

Methodological Answer:

- Sample Prep: Extract using SPE cartridges (C18) and derivatize with dansyl chloride for fluorescence detection .

- LC-MS/MS: Use multiple reaction monitoring (MRM) transitions (e.g., m/z 190→133 for quantification) with deuterated internal standards .

Basic: What are the documented applications of this compound in peptide conjugation or bioconjugation studies?

Methodological Answer:

- Peptide Labeling: React with amine-terminated peptides (e.g., lysine residues) to form stable thiourea linkages. Optimize pH (~8.5) for efficient coupling .

- Validation: Confirm conjugation efficiency via MALDI-TOF MS and SDS-PAGE .

Advanced: What future research directions address gaps in understanding the compound’s metabolic fate or therapeutic potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。